Prodelphinidin B

Übersicht

Beschreibung

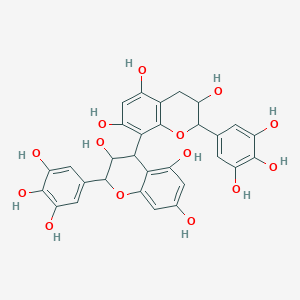

Prodelphinidin B is a type of proanthocyanidin, which is a class of polyphenolic compounds. These compounds are known for their antioxidant properties and are found in various plants, including green tea leaves and pomegranate peels . This compound is composed of gallocatechin units and yields delphinidin upon depolymerization under oxidative conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Prodelphinidin B can be synthesized through the polymerization of gallocatechin and catechin units. The polymerization process involves the formation of bonds between these units, typically under oxidative conditions . The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as green tea leaves and pomegranate peels. The extraction process typically involves the use of solvents like methanol and water, followed by purification steps such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions: Prodelphinidin B undergoes various chemical reactions, including oxidation, reduction, and substitution. During oxidation, this compound can be depolymerized to yield delphinidin . Reduction reactions can convert this compound into its monomeric units, such as gallocatechin and catechin .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products: The major products formed from the reactions of this compound include delphinidin, gallocatechin, and catechin. These products retain the antioxidant properties of the parent compound and are often studied for their potential health benefits .

Wissenschaftliche Forschungsanwendungen

Prodelphinidin B has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use in food preservation . In biology and medicine, this compound is investigated for its antiviral, anticancer, and anti-inflammatory activities . It has shown potential in inhibiting the growth of cancer cells and reducing inflammation in various in vitro and in vivo studies . In the industry, this compound is used in the production of dietary supplements and functional foods due to its health-promoting properties .

Wirkmechanismus

The mechanism of action of prodelphinidin B involves its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress . At the molecular level, this compound interacts with various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, to exert its biological effects . These interactions lead to the modulation of gene expression and the inhibition of cell proliferation and inflammation .

Vergleich Mit ähnlichen Verbindungen

Prodelphinidin B is similar to other proanthocyanidins, such as procyanidin and prodelphinidin C. it is unique in its composition of gallocatechin units and its ability to yield delphinidin upon depolymerization . Other similar compounds include cyanidin, malvidin, and pelargonidin, which are also polyphenolic compounds with antioxidant properties . This compound stands out due to its specific molecular structure and its potent biological activities .

Eigenschaften

IUPAC Name |

2-(3,4,5-trihydroxyphenyl)-8-[3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEDIEITOBJPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030250 | |

| Record name | Prodelphinidin B9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86631-36-9 | |

| Record name | Prodelphinidin B9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prodelphinidin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

A: Prodelphinidin B-2 3′-O-gallate, a type of this compound, has been shown to exhibit antiviral activity against Herpes Simplex Virus type 2 (HSV-2). It achieves this by inhibiting viral attachment and penetration into the host cell. Additionally, it disrupts the late stages of the viral infection cycle, potentially by interfering with viral assembly or egress. [] Another study found that this compound-2 3,3'-di-O-gallate induces apoptosis in MCF-7 breast cancer cells through the Fas/Fas ligand apoptotic pathway. []

A: While the provided abstracts do not offer specific spectroscopic data for this compound, they provide insights into its structure. Prodelphinidin B9, a novel compound, has been identified as (2S, 3S, 4S; 2R, 3S)-{4,8}-{(+)-epigallocatechin-(+)-catechin}. This nomenclature suggests it is a dimer composed of (+)-epigallocatechin and (+)-catechin units linked at specific positions. [] Accurate molecular formula and weight would require further analysis based on the specific isomer.

ANone: The provided research papers do not indicate any catalytic properties associated with this compound. Its primary reported mechanisms of action revolve around antiviral and anticancer activities.

ANone: The provided abstracts lack information on computational chemistry and modeling studies specifically focusing on this compound.

A: The research highlights that the presence of gallate groups in this compound structures can significantly influence their biological activity. For instance, this compound-2 3′-O-gallate exhibited stronger anti-HSV-2 activity compared to its non-gallate counterpart. [] In another study, this compound-3 3-O-gallate, containing a gallate group, demonstrated a higher inhibitory effect on the angiotensin-converting enzyme compared to other Prodelphinidins. [] These findings suggest that the presence and position of gallate groups play a crucial role in the potency and selectivity of this compound compounds.

ANone: The provided abstracts do not delve into specific formulation strategies or the impact of different formulations on the stability, solubility, or bioavailability of this compound.

A: While the provided abstracts do not delve into the historical context of this compound research, they showcase its evolving role in understanding its biological activities. The identification of Prodelphinidin B9 as a novel compound in beer [] marks a milestone in understanding the diversity of this compound isomers and their potential sources. Furthermore, the discovery of this compound-2 3,3′-di-O-gallate's anti-tumor activity against MCF-7 cells through the Fas-mediated pathway [] signifies a crucial step towards exploring its therapeutic potential for cancer treatment. These findings contribute to the growing body of knowledge surrounding this compound and pave the way for future research into its potential applications.

A: Although the provided abstracts mainly focus on the biological and chemical aspects of this compound, the research hints at potential cross-disciplinary applications. For instance, the study highlighting the stability of this compound-3 containing essence in cosmetic formulations [, ] suggests potential collaborations between chemists and cosmetic scientists to develop novel skincare products with enhanced efficacy and stability. Additionally, the exploration of this compound's antiviral [] and anticancer activities [] could benefit from collaborations with virologists, oncologists, and pharmacologists to develop targeted therapies with improved efficacy and safety profiles. Such collaborations can facilitate a comprehensive understanding of this compound and unlock its potential applications in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)

![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)

![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)